molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No. B2582595
CAS RN: 77652-69-8
M. Wt: 268.066
InChI Key: SJAHBHUWLQRPNQ-UHFFFAOYSA-N
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Description

7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one, also known as 7-bromo-4-hydroxy-3-methylimino-chromen-4-one, is a brominated chromenone with a wide range of biological activities. It is a novel compound that has been the subject of intense scientific research in the past few decades due to its potential applications in drug discovery and development. 7-Bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, as well as its ability to modulate intracellular signaling pathways.

Scientific Research Applications

Synthesis and Chemical Applications

Efficient Syntheses of Polyhydroxylated Derivatives

Research has developed methodologies for synthesizing a range of hydroxylated derivatives starting from chromen-4-one compounds. These methods leverage Heck reactions and Baker–Venkataraman rearrangements, illustrating the versatility of chromen-4-one derivatives in synthetic organic chemistry (Santos, Silva, & Cavaleiro, 2009).

Development of Biopesticides

A study on 4-methyl-7-hydroxy coumarin derivatives, including bromo derivatives, showed significant potency as biopesticides against mosquito vectors. This highlights the potential of chromen-4-one derivatives in developing environmentally friendly pest control solutions (Deshmukh et al., 2008).

Biological Activities

Antibacterial and Antioxidant Properties

Chromen-4-one derivatives have been synthesized with varying substituents, showcasing their broad spectrum of biological activities, including antimicrobial and antioxidant effects. This underscores the therapeutic potential of these compounds in treating infections and oxidative stress-related conditions (Čačić et al., 2009).

Cancer Cell Line Inhibition

Certain chromen-4-one derivatives have been identified to possess anti-proliferative activity against human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Venkateswararao et al., 2014).

Material Science and Molecular Engineering

Synthesis of Nitrogen-containing Heterocycles

Innovative synthetic routes have enabled the creation of nitrogen-containing heterocycles with a chromen-4-one framework. These compounds are of interest for developing new materials and molecular devices, showcasing the adaptability of chromen-4-one derivatives in material science (Yagodinets et al., 2019).

properties

IUPAC Name

7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHBHUWLQRPNQ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one

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